![molecular formula C26H30O10 B159433 (1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione CAS No. 426266-88-8](/img/structure/B159433.png)
(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione
Overview
Description
(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione is a natural product found in Clausena emarginata with data available.
Scientific Research Applications
Stereoselective Synthesis Applications
Enantiomerically pure compounds, similar to the specified chemical, have been used in the stereoselective synthesis of complex structures. For instance, in a study by Gerber and Vogel (2001), enantiomerically pure compounds were utilized to synthesize 8-oxabicyclo[3.2.1]octane derivatives, which are precursors for protected 2,6-anhydrohepturonic acid derivatives and β-C-mannopyranosides. These are essential for constructing complex molecules like C,C-linked trisaccharides (Gerber & Vogel, 2001).
Cyclization and Rearrangement Studies
In another study, Vlad et al. (2004) examined the dehydration of a compound with a similar structure to the one . They observed the formation of six substances, including three previously undescribed hydrocarbons, each based on new carbon skeletons. This indicates the potential for discovering new molecular structures and rearrangements through the study of such complex molecules (Vlad et al., 2004).
Asymmetric Synthesis
Meilert et al. (2004) focused on asymmetric synthesis of C15 polyketide spiroketals using a compound structurally similar to the one . The study highlighted the potential of such compounds in stereoselective and enantioselective synthesis, which is crucial for producing specific configurations of molecules for various applications (Meilert et al., 2004).
properties
IUPAC Name |
(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O10/c1-22(2)13-9-14(28)25(5)17(23(13,3)7-6-15(29)35-22)12(27)10-24(4)18(11-8-16(30)33-20(11)31)34-21(32)19-26(24,25)36-19/h6-8,12-13,16-19,27,30H,9-10H2,1-5H3/t12-,13-,16?,17+,18-,19+,23-,24-,25+,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAPMSWYQSGTCN-MRQVAVPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)C(CC4(C35C(O5)C(=O)OC4C6=CC(OC6=O)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H]([C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=CC(OC6=O)O)C)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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